4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL is a complex organic compound characterized by its unique structure, which includes a bromine atom, multiple phenyl groups, and several ether linkages.
Vorbereitungsmethoden
The synthesis of 4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Analyse Chemischer Reaktionen
4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its stability and reactivity
Wirkmechanismus
The mechanism of action of 4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL involves its interaction with molecular targets through its bromine atom and phenyl groups. These interactions can lead to the modulation of biochemical pathways, affecting processes such as enzyme activity and signal transduction. The compound’s ether linkages also play a role in its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL can be compared with other similar compounds, such as:
4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-amine: Similar structure but with an amine group instead of a hydroxyl group.
4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-thiol: Contains a thiol group, which affects its reactivity and applications.
4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-ester:
These comparisons highlight the uniqueness of this compound, particularly in terms of its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
497056-74-3 |
---|---|
Molekularformel |
C30H37BrO6 |
Molekulargewicht |
573.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-(2-bromo-3-trityloxypropoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C30H37BrO6/c31-29(24-36-23-22-35-21-20-34-19-18-33-17-16-32)25-37-30(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15,29,32H,16-25H2 |
InChI-Schlüssel |
QMTRZFHGYUUFRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(COCCOCCOCCOCCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.